Strategic Utilization of Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate: A Technical Guide
Strategic Utilization of Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate: A Technical Guide
Executive Summary: The "Masked" Pharmacophore
Tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate represents a high-value scaffold in modern medicinal chemistry. It serves as a dual-purpose building block:
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Structural Scaffold: It introduces the 4-methylthiazole moiety, a privileged pharmacophore found in FDA-approved drugs like Ritonavir (antiviral), Dasatinib (kinase inhibitor), and Febuxostat (xanthine oxidase inhibitor).
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Protected Synthon: The tert-butyl ester group provides orthogonal protection. Unlike methyl or ethyl esters, which require basic hydrolysis (saponification) that can sometimes degrade sensitive heterocyclic rings, the tert-butyl group is cleaved under acidic conditions (e.g., TFA or HCl), allowing for milder late-stage deprotection.
This guide details the physicochemical profile, robust synthetic pathways, and critical reactivity patterns of this molecule, moving beyond standard catalog data to provide actionable experimental insights.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This molecule acts as a lipophilic precursor to the polar free acid form often required for target binding (e.g., in PPAR agonists or bacterial enzyme inhibitors).
Table 1: Physicochemical Properties
| Property | Value / Description | Relevance |
| IUPAC Name | tert-butyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | Official nomenclature |
| Molecular Formula | C₁₀H₁₅NO₂S | - |
| Molecular Weight | 227.32 g/mol | Fragment-based drug design compliant |
| Predicted LogP | ~2.3 - 2.5 | Good membrane permeability for intermediates |
| H-Bond Donors/Acceptors | 0 / 4 | Lipophilic profile; acceptors modulate solubility |
| pKa (C-H) | ~18-20 (estimated for | Acidic methylene allows functionalization |
| Appearance | Pale yellow oil or low-melting solid | Purification via silica chromatography |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water | Standard organic workup compatible |
Synthetic Architecture: The Hantzsch Construction
The most robust route to this scaffold is a modified Hantzsch Thiazole Synthesis . Unlike standard protocols that use thioacetamide (yielding 2-methylthiazoles), this specific target requires a thio-malonate equivalent to install the acetate side chain at the C2 position.
Retrosynthetic Analysis
The molecule is disassembled into two key components:
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Chloroacetone: Provides the 3-carbon backbone for the thiazole ring and the 4-methyl substituent.
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Tert-butyl 3-amino-3-thioxopropanoate: The sulfur/nitrogen donor derived from tert-butyl cyanoacetate.
Detailed Synthetic Protocol
Step 1: Thioamide Formation
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Reagents: Tert-butyl cyanoacetate, Hydrogen Sulfide (gas) or Ammonium Sulfide, Triethylamine (catalyst).
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Conditions: Solvated in pyridine or ethanol at 0°C → RT.
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Mechanism: Nucleophilic attack of hydrosulfide on the nitrile carbon forms the thioamide intermediate (tert-butyl 3-amino-3-thioxopropanoate).
Step 2: Hantzsch Cyclization
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Reagents: Product from Step 1, Chloroacetone.
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Solvent: Ethanol or DMF.
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Procedure:
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Dissolve the thioamide intermediate in Ethanol.
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Add Chloroacetone dropwise at RT (exothermic reaction possible).
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Reflux for 2–4 hours. The sulfur attacks the alpha-carbon of chloroacetone, followed by condensation of the amine with the ketone to close the ring.
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Workup: Evaporate solvent, neutralize with NaHCO₃ (critical to liberate the free base from the HCl salt formed), and extract with EtOAc.
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Visualization of Synthesis Pathway
Figure 1: The modified Hantzsch pathway utilizing a nitrile precursor to install the C2-acetate functionality.
Reactivity & Functionalization[5][6]
The utility of this molecule lies in its bifunctional reactivity . It is not just an endpoint; it is a "switchable" intermediate.
The "Active Methylene" (C-H Activation)
The methylene group (
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Protocol: Treat with a base like NaH or LiHMDS in THF at -78°C to 0°C.
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Application: Mono- or di-alkylation with alkyl halides. This allows researchers to introduce steric bulk (e.g., gem-dimethyl groups) to block metabolic oxidation or increase potency.
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Causality: The thiazole ring acts as an electron sink, stabilizing the carbanion formed at the alpha position, making alkylation facile.
Orthogonal Deprotection
The tert-butyl ester is acid-labile. This is crucial when the molecule contains other base-sensitive groups (like lactams or other esters) that would survive the deprotection conditions.
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Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio) or 4M HCl in Dioxane.
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Mechanism: Protonation of the carbonyl oxygen followed by E1 elimination of the tert-butyl cation (as isobutylene).
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Result: Quantitative conversion to 2-(4-methyl-1,3-thiazol-2-yl)acetic acid , the active pharmacophore ready for amide coupling.
Reactivity Logic Map
Figure 2: Divergent reactivity pathways allowing for either direct drug synthesis (hydrolysis) or structural diversification (alkylation).
Medicinal Chemistry Applications
PPAR Agonists
Thiazole acetic acid derivatives are classic bioisosteres for the phenoxy-acetic acid headgroup found in PPAR (Peroxisome Proliferator-Activated Receptor) agonists used for metabolic disorders. The 4-methyl group often fits into a specific hydrophobic pocket in the receptor, enhancing binding affinity [1].
Antimicrobial Agents
The thiazole ring is a core component in tackling multi-drug resistant (MDR) bacteria. Derivatives where the acetate group is coupled to hydrazines or amines have shown potency against MRSA (Methicillin-resistant S. aureus). The tert-butyl ester allows for the synthesis of lipophilic pro-drugs that can penetrate bacterial cell walls before being hydrolyzed by intracellular esterases [2].
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~227 Da, this molecule is an ideal "fragment." It can be screened via X-ray crystallography or NMR to identify binding hotspots on protein targets, then "grown" via the ester or methyl positions to high-affinity leads.
Safety and Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Keep cold (2-8°C) and dry. Esters can hydrolyze slowly if exposed to atmospheric moisture over long periods.
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Disposal: Incineration with a scrubber for sulfur oxides (SOx) and nitrogen oxides (NOx).
References
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Thiazole Derivatives in Metabolic Disease
- Title: Synthesis and biological evaluation of thiazole deriv
- Source:Journal of Medicinal Chemistry / PubMed / ScienceDirect.
- Context: Discusses the role of the acidic headgroup in receptor activ
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Link:
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Antimicrobial Applications
- Title: Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant p
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Source:RSC Advances (Royal Society of Chemistry).[1]
- Context: Highlights the use of tert-butyl groups to modulate pharmacokinetics and metabolic stability in thiazoles.
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Link:
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General Reactivity & Synthesis
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Analogous Compounds (Data Verification)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. PubChemLite - Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate (C9H13NO3S) [pubchemlite.lcsb.uni.lu]
- 7. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
